2-({1-[4-(thiophen-3-yl)benzoyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole
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Overview
Description
2-({1-[4-(thiophen-3-yl)benzoyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a benzoyl group, a pyrrolidine ring, and a triazole ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazole and indole derivatives, have been reported to exhibit a broad range of biological activities . They interact with various targets, including enzymes, receptors, and proteins, to exert their effects .
Mode of Action
It’s worth noting that the triazole moiety in similar compounds has been reported to actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function .
Biochemical Pathways
For instance, indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that such compounds may affect multiple biochemical pathways.
Pharmacokinetics
It’s worth noting that the solubility of a compound in water and other polar solvents, as well as its amphoteric nature (showing both acidic and basic properties), can influence its bioavailability .
Result of Action
Based on the reported biological activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects in various conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({1-[4-(thiophen-3-yl)benzoyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole typically involves multi-step organic reactions. One common approach is the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst under mild and functional group-tolerant conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 2-({1-[4-(thiophen-3-yl)benzoyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted triazoles.
Scientific Research Applications
2-({1-[4-(thiophen-3-yl)benzoyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Comparison with Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are used as nonsteroidal anti-inflammatory drugs and local anesthetics, respectively.
Triazole Derivatives: Compounds such as fluconazole and itraconazole, which contain triazole rings, are widely used as antifungal agents.
Uniqueness: 2-({1-[4-(thiophen-3-yl)benzoyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4-thiophen-3-ylphenyl)-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c23-18(15-5-3-14(4-6-15)16-7-11-24-13-16)21-10-1-2-17(21)12-22-19-8-9-20-22/h3-9,11,13,17H,1-2,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHQJBYJJMITIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)C3=CSC=C3)CN4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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